15(R)-Lipoxin A4
Description
Overview of Specialized Pro-Resolving Mediators (SPMs) and Eicosanoids
Eicosanoids and Specialized Pro-Resolving Mediators (SPMs) are bioactive lipid mediators derived from polyunsaturated fatty acids that play crucial roles in the inflammatory response. nih.gov Eicosanoids, such as prostaglandins (B1171923) and leukotrienes, are typically pro-inflammatory, initiating and amplifying the acute inflammatory response. researchgate.net In contrast, SPMs, which include lipoxins, resolvins, protectins, and maresins, are biosynthesized during the resolution phase of inflammation and actively promote its termination. mdpi.commdpi.com These molecules function as "resolution agonists," counter-regulating the actions of pro-inflammatory mediators and facilitating the return to tissue homeostasis. nih.gov
The production of eicosanoids and SPMs is a temporally regulated process. nih.gov Initially, pro-inflammatory eicosanoids dominate, attracting immune cells to the site of injury. As the inflammatory response progresses, a "lipid mediator class switch" occurs, leading to the production of SPMs. researchgate.net This switch is a critical checkpoint that prevents excessive inflammation and the development of chronic inflammatory diseases. mdpi.com
Historical Context and Significance of 15-epi-Lipoxins
The discovery of lipoxins in the 1980s marked a paradigm shift in the understanding of inflammation, revealing that its resolution is an active biochemical process. dovepress.com Lipoxins were the first identified class of SPMs, recognized for their ability to halt neutrophil infiltration, a key event in acute inflammation. mdpi.comnih.gov
A significant breakthrough came with the discovery of "aspirin-triggered" lipoxins (ATLs), specifically 15-epi-Lipoxin A4. wikipedia.org It was found that aspirin (B1665792), in addition to its well-known inhibitory effect on pro-inflammatory prostaglandin (B15479496) synthesis, acetylates the cyclooxygenase-2 (COX-2) enzyme. dovepress.comaai.org This acetylation redirects the enzyme's activity, leading to the production of 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), a precursor for 15-epi-LXA4. aai.org This unique action of aspirin to generate a potent anti-inflammatory mediator provided a new dimension to its therapeutic effects. pnas.org The identification of 15-epi-lipoxins, which are epimers of native lipoxins, highlighted a novel mechanism for endogenous anti-inflammation and resolution. nih.gov These aspirin-triggered epimers share the potent anti-inflammatory actions of their native counterparts. nih.gov
Distinctive Role of 15-epi-Lipoxin A4 within the Lipoxin Family
While both Lipoxin A4 (LXA4) and 15-epi-Lipoxin A4 (also known as Aspirin-Triggered Lipoxin or ATL) are potent anti-inflammatory and pro-resolving mediators, they exhibit some key differences. wikipedia.org Structurally, they are epimers, differing in the stereochemistry of the hydroxyl group at the 15th carbon position. wikipedia.org 15-epi-LXA4 possesses a 15(R) configuration, whereas native LXA4 has a 15(S) configuration. wikipedia.org
Functionally, 15-epi-LXA4 has been shown to be more resistant to metabolic inactivation than native LXA4, which enhances its bioavailability and duration of action in vivo. nih.govashpublications.org Both LXA4 and 15-epi-LXA4 exert their effects by binding to the lipoxin A4 receptor (ALX/FPR2). mdpi.comdovepress.com Their actions include inhibiting neutrophil chemotaxis, adhesion, and transmigration across endothelial and epithelial cells. aai.orgnih.gov They also stimulate the non-phlogistic phagocytosis of apoptotic neutrophils by macrophages, a critical step in the resolution of inflammation. ahajournals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6R,7E,9E,11Z,13E,15R)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAQOQZEOGMIQS-JEWNPAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301348032 | |
| Record name | 15-epi-Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171030-11-8 | |
| Record name | 15-epi-Lipoxin A4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301348032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Pathways of 15 Epi Lipoxin A4
Transcellular Biosynthesis Mechanisms
The formation of 15-epi-Lipoxin A4 is a prime example of transcellular biosynthesis, where metabolic intermediates are shuttled between different cell types to complete the synthesis of the final product. scispace.com This process underscores the cooperative nature of cellular responses during inflammation.
Interaction of 5-Lipoxygenase and 15-Lipoxygenase Pathways
The biosynthesis of lipoxins, including their 15-epimers, relies on the sequential action of different lipoxygenase (LO) enzymes. mdpi.com The major pathways for the formation of the native lipoxins involve the interplay between 5-lipoxygenase (5-LO) and 15-lipoxygenase (15-LO) in tissues. ahajournals.orgahajournals.org In the context of 15-epi-Lipoxin A4, the initial step is often the generation of its precursor, 15(R)-hydroxyeicosatetraenoic acid (15R-HETE). ahajournals.org This precursor is then taken up by leukocytes, which possess the 5-LO enzyme system. ahajournals.orgahajournals.orgnih.gov The leukocyte 5-LO then acts on 15R-HETE to generate 15-epi-Lipoxin A4. ahajournals.orgahajournals.orgnih.gov This transcellular process is crucial as the cells that initially produce 15R-HETE often lack the necessary 5-LO to complete the synthesis.
Role of 12-Lipoxygenase in Select Contexts
While the 5-LO and 15-LO pathways are central to lipoxin biosynthesis, the 12-lipoxygenase (12-LO) pathway, predominantly found in platelets, also plays a significant role in the formation of native lipoxins. scielo.br During neutrophil-platelet interactions, leukotriene A4 (LTA4), a product of neutrophil 5-LO, can be transferred to platelets and converted by platelet 12-LO into lipoxins. scielo.brpnas.org Although the primary route for 15-epi-Lipoxin A4 formation is linked to aspirin's effect on COX-2, the principle of transcellular conversion of intermediates highlights the complex and context-dependent nature of lipoxin biosynthesis.
Aspirin-Triggered Biosynthesis
A unique and pivotal pathway for 15-epi-Lipoxin A4 production is initiated by aspirin (B1665792). dovepress.com This non-steroidal anti-inflammatory drug (NSAID) uniquely alters the function of a key enzyme in the inflammatory process, leading to the generation of this potent anti-inflammatory mediator.
Subsequent 5-Lipoxygenase Conversion in Leukocytes
Following its formation by aspirin-acetylated COX-2 in cells like endothelial or epithelial cells, 15R-HETE is released and then taken up by nearby leukocytes, such as neutrophils. nih.govscielo.brnih.gov These leukocytes express 5-lipoxygenase (5-LO), which then metabolizes 15R-HETE to form 15-epi-Lipoxin A4. nih.govscielo.brnih.gov This conversion involves the formation of an epoxide intermediate which is then enzymatically hydrolyzed to yield 15-epi-Lipoxin A4. scispace.com This transcellular conversion is essential for the completion of the aspirin-triggered biosynthesis of 15-epi-Lipoxin A4. nih.govnih.gov
Cellular and Subcellular Localization of Aspirin-Triggered Production
The aspirin-triggered production of 15-epi-Lipoxin A4 is localized to sites of inflammation where there is co-localization of cells expressing COX-2 and cells containing 5-LO. ahajournals.orgahajournals.org This typically involves interactions between vascular endothelial cells or mucosal epithelial cells (which express COX-2 upon stimulation) and leukocytes (which are rich in 5-LO). pnas.orgscielo.braai.org For instance, in the vasculature, interactions between endothelial cells and neutrophils are a key site of 15-epi-Lipoxin A4 generation following aspirin administration. pnas.org Similarly, interactions between epithelial cells and neutrophils at mucosal surfaces can also lead to its production. core.ac.uk Studies have also demonstrated the generation of 15-epi-Lipoxin A4 in co-cultures of human umbilical vein endothelial cells and neutrophils, as well as in human lung adenocarcinoma cells (A549) co-cultured with neutrophils. nih.gov Furthermore, evidence suggests that hepatocytes, in conjunction with other liver cells, can also be a source of aspirin-triggered 15-epi-lipoxin A4. physiology.org The subcellular generation of the precursor 15R-HETE by acetylated COX-2 occurs within the microsomal fraction of cells. nih.gov
Non-Aspirin Mediators Influencing 15-epi-Lipoxin A4 Synthesis
While aspirin is a well-known trigger for the production of 15-epi-Lipoxin A4 (also known as aspirin-triggered lipoxin or ATL), other therapeutic agents can also modulate its synthesis. frontiersin.org This section delves into the influence of statins and thiazolidinediones, as well as the involvement of cytochrome P450 enzymes in the generation of this potent anti-inflammatory molecule.
Modulation by Statins and Thiazolidinediones
Statins, primarily recognized for their cholesterol-lowering effects, and thiazolidinediones, a class of antidiabetic drugs, have been shown to augment the production of 15-epi-Lipoxin A4. frontiersin.orgahajournals.org This shared capability underscores a novel mechanism for the immunomodulatory and anti-inflammatory properties attributed to these drug classes. ahajournals.org
Research has demonstrated that statins such as atorvastatin , simvastatin , and lovastatin can promote the formation of 15-epi-Lipoxin A4. frontiersin.org This process can occur independently of aspirin. frontiersin.org One proposed mechanism involves the statin-induced S-nitrosylation of cyclooxygenase-2 (COX-2), which alters its enzymatic activity to favor the production of 15R-hydroxyeicosatetraenoic acid (15R-HETE), the precursor for 15-epi-Lipoxin A4. plos.org Another study suggests that statins may increase 15-epi-lipoxin A4 formation by decreasing the activity of soluble epoxide hydrolase, leading to an increase in 14,15-epoxyeicosatrienoic acid which in turn influences the conversion of arachidonic acid to 15-epi-lipoxins. dovepress.com
Similarly, thiazolidinediones like pioglitazone have been found to increase myocardial levels of 15-epi-Lipoxin A4. ahajournals.org The underlying biochemical pathway appears to involve both COX-2 and 5-lipoxygenase (5-LOX). ahajournals.org
| Drug Class | Specific Drug | Effect on 15-epi-Lipoxin A4 Synthesis |
|---|---|---|
| Statins | Atorvastatin | Increases production |
| Simvastatin | Increases production | |
| Lovastatin | Increases production | |
| Thiazolidinediones | Pioglitazone | Increases production |
Involvement of Cytochrome P450 Enzymes
In the absence of aspirin, cytochrome P450 (CYP) enzymes present an alternative pathway for the biosynthesis of 15-epi-Lipoxin A4. ahajournals.org These enzymes can produce 15R-HETE, which is subsequently converted to 15-epi-Lipoxin A4 through transcellular biosynthesis. While this pathway is acknowledged, studies on statin-induced myocardial production of 15-epi-Lipoxin A4 have indicated that complete inhibition by a COX-2 inhibitor diminishes the likelihood of significant involvement of cytochrome P450 enzymes in that specific context. ahajournals.org However, the potential for CYP-mediated synthesis remains an important aspect of 15-epi-Lipoxin A4's biology.
Metabolic Inactivation and Enhanced Stability Compared to Native Lipoxin A4
A key feature distinguishing 15-epi-Lipoxin A4 from its native epimer, Lipoxin A4, is its metabolic stability. Both molecules undergo enzymatic inactivation, but 15-epi-Lipoxin A4 is more resistant to this process, leading to a longer biological half-life. plos.org
The primary route of metabolic inactivation for Lipoxin A4 involves the oxidation of the C15 hydroxyl group to form 15-oxo-Lipoxin A4, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). scielo.brunich.it This metabolite is biologically inactive and is further converted to 13,14-dihydro-15-oxo-Lipoxin A4. scielo.brresearchgate.net This can then be reduced to 13,14-dihydro-Lipoxin A4. researchgate.net
Crucially, 15-epi-Lipoxin A4 is a poorer substrate for 15-PGDH compared to Lipoxin A4. unich.it This reduced rate of dehydrogenation means that 15-epi-Lipoxin A4 persists for a longer duration in a bioactive form, enhancing its anti-inflammatory and pro-resolving potential.
| Compound | Primary Inactivating Enzyme | Key Metabolite | Relative Stability |
|---|---|---|---|
| Lipoxin A4 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-oxo-Lipoxin A4 | Less stable |
| 15-epi-Lipoxin A4 | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | (Slower formation of 15-oxo-Lipoxin A4) | More stable |
Molecular and Cellular Mechanisms of 15 Epi Lipoxin A4 Action
Receptor Interactions and Signal Transduction
The biological activities of 15-epi-Lipoxin A4 (15-epi-LXA4) are primarily mediated through its interaction with specific cell surface receptors, which initiates a cascade of intracellular signaling events. These interactions are crucial for its role in the resolution of inflammation.
Agonistic Activity at the Formyl Peptide Receptor 2 (ALX/FPR2)
15-epi-LXA4 is a potent agonist for the Formyl Peptide Receptor 2 (FPR2), also known as the ALX receptor (ALX/FPR2). nih.govresearchgate.net This receptor is a member of the G protein-coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains. researchgate.netamegroups.org The interaction between 15-epi-LXA4 and ALX/FPR2 is of high affinity and triggers specific intracellular signaling pathways that contribute to its anti-inflammatory and pro-resolving functions. rupress.orgscielo.br While both Lipoxin A4 (LXA4) and 15-epi-LXA4 bind to ALX/FPR2, some studies suggest that stable analogs of 15-epi-LXA4 may exhibit even higher affinity and greater potency. nih.gov The expression of ALX/FPR2 is prominent on myeloid cells, including neutrophils and monocytes, as well as on other cell types like epithelial cells, which underscores the broad-ranging effects of 15-epi-LXA4. researchgate.netamegroups.org
Upon binding of 15-epi-LXA4, the ALX/FPR2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. scielo.br This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing its dissociation from the Gβγ dimer. mdpi.com Both the Gα and Gβγ subunits can then modulate the activity of various downstream effector enzymes and ion channels.
The signaling cascades initiated by 15-epi-LXA4 at ALX/FPR2 are complex and can be cell-type specific. In neutrophils, activation of ALX/FPR2 by 15-epi-LXA4 has been shown to inhibit signaling pathways that promote inflammation. For instance, it can attenuate the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two key transcription factors involved in the expression of pro-inflammatory genes like interleukin-8 (IL-8). pnas.org This inhibitory action is linked to the suppression of superoxide (B77818) anion production and peroxynitrite formation. pnas.org
Furthermore, signaling through ALX/FPR2 can modulate the activity of mitogen-activated protein kinases (MAPKs). jacc.org For example, in some cellular contexts, 15-epi-LXA4 can inhibit the phosphorylation of p38 MAPK, a kinase involved in inflammatory responses. jacc.org In contrast, in monocytes, activation of ALX/FPR2 can promote the phosphorylation of ERK2, highlighting the cell-specific nature of the downstream signaling. physiology.org
A unique aspect of ALX/FPR2 signaling involves the regulation of polyisoprenyl phosphates, which act as intracellular signaling molecules. researchgate.netahajournals.org Specifically, the activation of ALX/FPR2 by agonists like LXA4 and its aspirin-triggered epimer, 15-epi-LXA4, leads to the accumulation of presqualene diphosphate (PSDP). physiology.orgahajournals.org PSDP is an endogenous inhibitor of phospholipase D (PLD), an enzyme critical for various cellular responses, including the assembly of the NADPH oxidase complex responsible for superoxide production in neutrophils. nih.govphysiology.org
Under normal inflammatory conditions, PSDP is rapidly converted to its inactive monophosphate form, presqualene monophosphate (PSMP), by the enzyme phospholipid phosphatase 6 (PLPP6). physiology.org However, the engagement of ALX/FPR2 by 15-epi-LXA4 inhibits the activation of PLPP6. physiology.orgresearchgate.net This inhibition maintains high intracellular levels of PSDP, which in turn suppresses PLD activity and subsequently reduces superoxide generation, effectively acting as a "stop" signal for neutrophil activation. nih.govphysiology.orgdovepress.com This mechanism represents a novel signaling switch controlled by 15-epi-LXA4 to curtail inflammatory responses. nih.gov
The functional responses mediated by ALX/FPR2 can be influenced by its dimerization status. Like many GPCRs, ALX/FPR2 can form both homodimers (with itself) and heterodimers (with other receptors, such as FPR1). pnas.org The specific ligand binding to the receptor can induce distinct conformational changes that favor different dimerization patterns, leading to biased agonism, where different agonists acting on the same receptor can trigger distinct downstream signaling pathways. pnas.orgguidetopharmacology.org
For example, certain ligands might promote ALX/FPR2 homodimerization, leading to specific anti-inflammatory and pro-resolving signals, such as the release of interleukin-10 (IL-10). pnas.org In contrast, the formation of ALX/FPR2-FPR1 heterodimers can initiate other pathways, like the JNK/caspase-3 pathway, which is involved in promoting neutrophil apoptosis, a key process in the resolution of inflammation. pnas.org While the precise dimerization patterns induced specifically by 15-epi-LXA4 are still under investigation, it is clear that receptor dimerization is a critical regulatory layer that adds to the complexity and specificity of its signaling. researchgate.net This ligand-specific receptor conformation and dimerization provide a molecular basis for the diverse and context-dependent biological effects of 15-epi-LXA4. amegroups.orgpnas.org
Interactions with Other Receptors
While ALX/FPR2 is the primary and most well-characterized receptor for 15-epi-LXA4, evidence suggests that this lipid mediator may also interact with other receptors, thereby broadening its spectrum of biological activity.
Recent studies have indicated that 15-epi-LXA4 can also act as a ligand for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). researchgate.net GPR120 is recognized as a receptor for long-chain fatty acids, particularly omega-3 fatty acids. mdpi.com In the context of inflammation following myocardial infarction, 15-epi-LXA4 was found to activate GPR120 on alternatively activated (M2) macrophages. researchgate.net This interaction contributes to the pro-resolving effects of 15-epi-LXA4.
Conversely, 15-epi-LXA4 has been shown to inhibit G protein-coupled receptor 40 (GPR40), or free fatty acid receptor 1 (FFAR1), on classically activated (M1) macrophages. researchgate.net GPR40 is also a receptor for fatty acids. acs.org The differential activity of 15-epi-LXA4 on GPR120 and GPR40 on different macrophage subsets highlights a sophisticated mechanism for modulating macrophage phenotype and function during the resolution of inflammation.
Interactive Data Table
| Receptor | Action of 15-epi-Lipoxin A4 | Key Downstream Effect | Primary Cell Type(s) |
| ALX/FPR2 | Agonist | Inhibition of NF-κB and AP-1, Inhibition of p38 MAPK, Accumulation of PSDP | Neutrophils, Monocytes, Epithelial cells |
| GPR120 | Agonist | Activation of pro-resolving pathways | M2 Macrophages |
| GPR40 | Inhibitor | Inhibition of pro-inflammatory pathways | M1 Macrophages |
Exploration of GPR32, Aryl Hydrocarbon Receptor, and Estrogen Receptor Interactions
While the primary receptor for 15-epi-LXA4 is the formyl peptide receptor 2 (FPR2/ALX), its biological effects are also mediated through interactions with other receptors, including G protein-coupled receptor 32 (GPR32), the Aryl Hydrocarbon Receptor (AHR), and the Estrogen Receptor (ER). dovepress.comnih.gov
GPR32: Lipoxin A4 (LXA4) and its epimer, 15-epi-LXA4, are known to interact with GPR32. dovepress.comnih.govfrontiersin.org GPR32 is a G protein-coupled receptor that, along with FPR2/ALX, transduces the pro-resolving signals of certain specialized pro-resolving mediators. frontiersin.org In the central nervous system, LXA4 has been shown to bind to GPR32, which was identified in differentiated neuroblastoma cells. frontiersin.org While the direct binding and activation of GPR32 by 15-epi-LXA4 require further detailed investigation, the established interaction of the lipoxin family with this receptor suggests it as an alternative pathway for mediating its anti-inflammatory effects. dovepress.comnih.gov
Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-activated transcription factor. Lipoxins have been identified as a novel class of endogenous ligands for the AHR. scielo.brnih.gov Activation of the AHR by LXA4 has been demonstrated in dendritic cells, contributing to its anti-inflammatory actions. frontiersin.org This interaction points to a mechanism where 15-epi-LXA4 could directly influence gene transcription through AHR activation, representing a G protein-coupled receptor-independent pathway. dovepress.comnih.gov
Estrogen Receptor (ER): Research has revealed that LXA4 can function as a novel modulator of the estrogen receptor, specifically ERα. nih.govfrontiersin.org LXA4 exhibits the ability to compete with 17β-estradiol for binding to the ER, with an IC50 of 46 nM, and can exert both estrogenic and anti-estrogenic effects. nih.gov This interaction highlights a significant link between the immune and endocrine systems, where 15-epi-LXA4 may exert some of its effects through the modulation of estrogen-regulated pathways. dovepress.comnih.gov The sex-dependent impact of aspirin (B1665792) on 15-epi-LXA4 formation further supports the relevance of this interaction. dovepress.com
Differential Binding and Functional Specificity with Cysteinyl Leukotriene Receptor 1 (CysLT1)
The interaction between 15-epi-LXA4 and the Cysteinyl Leukotriene Receptor 1 (CysLT1) is a subject of ongoing scientific investigation with some conflicting findings.
Some studies have proposed that 15-epi-LXA4 and its analogues can bind to the CysLT1 receptor, competing with its natural ligand, leukotriene D4 (LTD4). nih.gov This suggests a potential mechanism where 15-epi-LXA4 could antagonize the pro-inflammatory actions of cysteinyl leukotrienes.
However, other research presents a contrasting view. A study evaluating the activity of 15-epi-LXA4 on CysLT1 receptors in the context of interleukin-8-driven human neutrophil function found that 15-epi-LXA4 exhibited neither binding affinity nor signaling towards CysLT1. nih.govnih.gov In these functional biochemical and cellular assays, 15-epi-LXA4 was not found to be a functional agonist or antagonist of the CysLT1 receptor. nih.govnih.gov
This discrepancy in findings may arise from the different experimental systems and models used. It underscores the complexity of the molecular interactions of 15-epi-LXA4 and suggests that its functional specificity for CysLT1 may be context-dependent or that cross-reactivity observed with some analogues may not be a universal property of the native 15-epi-LXA4 molecule. Further research is needed to fully elucidate the nature and physiological relevance of the interaction between 15-epi-LXA4 and the CysLT1 receptor.
Modulation of Intracellular Signaling Pathways
15-epi-Lipoxin A4 exerts its cellular effects by modulating key intracellular signaling pathways, primarily those involved in inflammation and cell survival.
Inhibition of PI3K/AKT Signaling
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is crucial for a variety of cellular processes, including cell growth, proliferation, and survival. In the context of inflammation, this pathway can be activated by pro-inflammatory stimuli. Research has shown that 15-epi-LXA4 can suppress the activation of the PI3K/AKT signaling pathway. acs.org For instance, in human umbilical vein endothelial cells stimulated with tumor necrosis factor-alpha (TNF-α), 15-epi-LXA4 was found to inhibit the activation of PI3K/AKT signaling. acs.org This inhibition of the PI3K/AKT pathway is a key mechanism through which 15-epi-LXA4 exerts its anti-inflammatory effects, as it can lead to a reduction in the expression of downstream inflammatory mediators. nih.govacs.org
Suppression of NALP1 Inflammasome Signaling
The NALP1 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) into its mature, active form. Studies have demonstrated that 15-epi-LXA4 can significantly inhibit the activation of the NALP1 inflammasome. wikipedia.org This suppression leads to a reduction in caspase-1 cleavage and the subsequent maturation of IL-1β, a potent pro-inflammatory cytokine. wikipedia.org The ability of 15-epi-LXA4 to inhibit NALP1 inflammasome signaling represents a significant mechanism for its anti-inflammatory and pro-resolving actions. wikipedia.org
Regulation of Gene Expression and Transcription Factors
A fundamental aspect of the anti-inflammatory action of 15-epi-Lipoxin A4 is its ability to regulate the expression of genes encoding pro-inflammatory molecules. This is achieved through the modulation of key transcription factors.
Impact on Pro-inflammatory Cytokine Gene Expression
15-epi-LXA4 has been shown to potently inhibit the expression of a range of pro-inflammatory cytokine genes, including those for interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.govplos.orgscienceopen.com The underlying mechanism for this inhibition involves the suppression of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). dovepress.compnas.orgnih.gov
In human leukocytes stimulated with lipopolysaccharide (LPS), stable analogues of 15-epi-LXA4 were found to attenuate the nuclear accumulation of NF-κB and AP-1, leading to a significant reduction in IL-8 mRNA expression and protein release. nih.gov This effect is, at least in part, mediated by the ability of 15-epi-LXA4 to inhibit the formation of peroxynitrite, a molecule that can act as an intracellular signal for the activation of NF-κB and AP-1. dovepress.compnas.orgnih.gov
Furthermore, 15-epi-LXA4 can also regulate NF-κB activity by inducing the expression of NF-κB regulatory proteins. In a model of bacterial pneumonia, 15-epi-LXA4 was shown to increase the expression of A20 and Single Ig IL-1R-related molecule (SIGIRR) in an FPR2/ALX-dependent manner. researchgate.netnih.gov Both A20 and SIGIRR are negative regulators of the NF-κB signaling pathway. By upregulating these inhibitory proteins, 15-epi-LXA4 effectively dampens NF-κB-induced cytokine production. researchgate.netnih.gov
The following table summarizes the effects of 15-epi-LXA4 on the expression of various pro-inflammatory cytokines:
| Cytokine | Cell/Tissue Type | Effect of 15-epi-LXA4 | Reference |
| IL-1β | Murine Air Pouch | Inhibition of TNF-α-stimulated expression | nih.gov |
| IL-8 | Human Leukocytes | Inhibition of LPS-stimulated mRNA expression and release | nih.gov |
| IL-12 | Murine Brain | Lowered mRNA expression in a model of cerebral malaria | plos.orgscienceopen.com |
| IFN-γ | Murine Brain | Lowered mRNA expression in a model of cerebral malaria | plos.orgscienceopen.com |
| TNF-α | Cancer-induced bone pain model | Reduction in mRNA expression | dovepress.com |
| MIP-2 | Murine Air Pouch | Inhibition of TNF-α-stimulated expression | nih.gov |
In addition to inhibiting pro-inflammatory cytokines, 15-epi-LXA4 has also been observed to stimulate the production of the anti-inflammatory cytokine IL-4 in exudates. nih.gov This dual action of suppressing pro-inflammatory gene expression while promoting anti-inflammatory signals underscores the role of 15-epi-LXA4 as a potent regulator of the inflammatory response.
Attenuation of NF-κB and AP-1 Activation
15-epi-Lipoxin A4 (15-epi-LXA4), an aspirin-triggered lipoxin, demonstrates potent anti-inflammatory effects by intervening in key signaling pathways that orchestrate the inflammatory response. dovepress.com Among its primary molecular targets are the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). dovepress.com These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Research has shown that 15-epi-LXA4, alongside its native counterpart Lipoxin A4 (LXA4), can inhibit the activation of both NF-κB and AP-1. pnas.org This inhibitory action is critical in dampening the inflammatory cascade. For instance, in human leukocytes, both LXA4 and 15-epi-LXA4 were found to attenuate the nuclear accumulation of NF-κB and AP-1, which in turn leads to a reduction in the gene expression and production of the pro-inflammatory chemokine Interleukin-8 (IL-8). dovepress.compnas.org The inhibition of NF-κB activation is a significant mechanism contributing to the anti-inflammatory properties of aspirin, and it is suggested that this effect is at least partially mediated through the induction of 15-epi-LXA4. pnas.org
The mechanism by which 15-epi-LXA4 impedes NF-κB activation may involve the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκB-α. pnas.org By preserving IκB-α, NF-κB is sequestered in the cytoplasm and prevented from translocating to the nucleus to initiate the transcription of pro-inflammatory genes. Studies have indicated that 15-epi-LXA4 can inhibit peroxynitrite formation, a reactive species that can promote NF-κB activation. pnas.orgatsjournals.org This suggests that the antioxidant properties of 15-epi-LXA4 may contribute to its regulation of NF-κB and AP-1. pnas.org
Table 1: Effects of 15-epi-Lipoxin A4 on NF-κB and AP-1 Activation
| Cell Type | Stimulus | Effect of 15-epi-LXA4 | Downstream Consequence | Reference |
|---|---|---|---|---|
| Human Leukocytes | Lipopolysaccharide (LPS) | Attenuation of nuclear accumulation of NF-κB and AP-1 | Reduction of IL-8 gene expression and production | pnas.org |
| Human Leukocytes | Various pro-inflammatory stimuli | Inhibition of peroxynitrite formation | Prevention of NF-κB and AP-1 activation | dovepress.compnas.org |
| Human Neutrophils | Tumor Necrosis Factor-alpha (TNF-α) | Antagonism of TNF-α-stimulated responses | Attenuation of chemokine release | csic.es |
Modulation of Nrf2 and PPARγ Pathways
Beyond its inhibitory effects on pro-inflammatory transcription factors, 15-epi-Lipoxin A4 also actively engages pathways that promote the resolution of inflammation and cellular protection. Key among these are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Peroxisome proliferator-activated receptor-gamma (PPARγ) pathways. dovepress.comnih.gov
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. csic.es Lipoxins, including 15-epi-LXA4, have been shown to activate Nrf2, which then translocates to the nucleus and induces the expression of a battery of cytoprotective genes. csic.esnih.gov These genes encode for antioxidant enzymes and other protective proteins that mitigate oxidative stress and tissue damage. wikipedia.org For example, the activation of Nrf2 by lipoxins can lead to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. csic.es
PPARγ is a nuclear receptor that plays a crucial role in downregulating inflammation. nih.gov Lipoxins have been identified as agonists for PPARγ. mdpi.comjneurosci.org By activating PPARγ, 15-epi-LXA4 can modulate the expression of inflammatory genes. nih.gov The activation of PPARγ has been linked to the inhibition of pro-inflammatory pathways and the promotion of neutrophil apoptosis, a key process in the resolution of inflammation. nih.gov Some research suggests that the neuroprotective effects of LXA4, a closely related compound, are mediated in part through its action as a PPARγ agonist. jneurosci.org Furthermore, the interplay between these pathways is evident, as activation of PPARγ can also lead to the activation of Nrf2. nih.gov
Table 2: Modulation of Nrf2 and PPARγ Pathways by 15-epi-Lipoxin A4 and Related Lipoxins
| Pathway | Effect of Lipoxin | Key Mediators | Functional Outcome | Reference |
|---|---|---|---|---|
| Nrf2 | Activation | Heme oxygenase-1 (HO-1) | Increased antioxidant defense, cytoprotection | csic.esnih.govwikipedia.org |
| PPARγ | Activation/Agonism | - | Downregulation of inflammation, promotion of neutrophil apoptosis | nih.govmdpi.comjneurosci.org |
Biological Functions and Regulatory Roles in Inflammation Resolution
Regulation of Leukocyte Dynamics and Function
15-epi-Lipoxin A4, also known as Aspirin-Triggered Lipoxin (ATL), is an endogenous lipid mediator that actively promotes the resolution of inflammation by modulating the behavior of leukocytes, particularly neutrophils. nih.gov
15-epi-Lipoxin A4 is a powerful inhibitor of neutrophil activity. aai.org It effectively curtails the movement of neutrophils towards inflammatory signals, a process known as chemotaxis. rupress.orgaai.org Studies have shown that 15-epi-Lipoxin A4, at nanomolar concentrations, can significantly reduce neutrophil chemotaxis induced by pro-inflammatory molecules like leukotriene B4. aai.orgcapes.gov.br
Furthermore, 15-epi-Lipoxin A4 hinders the ability of neutrophils to adhere to the endothelial cells lining blood vessels and their subsequent migration across these and epithelial barriers. rupress.orgaai.org This inhibition of adhesion and transmigration is a critical step in preventing the excessive accumulation of neutrophils at sites of inflammation. pnas.org Research indicates that 15-epi-Lipoxin A4 can be more potent than its native counterpart, Lipoxin A4, in halting neutrophil migration across epithelial cells. aai.orgcapes.gov.br
| Action of 15-epi-Lipoxin A4 | Effect on Neutrophils | Key Findings | References |
|---|---|---|---|
| Inhibition of Chemotaxis | Reduces directed movement towards inflammatory stimuli. | Equipotent to Lipoxin A4 at 1 nM in inhibiting leukotriene B4-induced chemotaxis. | aai.orgcapes.gov.br |
| Inhibition of Adhesion | Decreases attachment to endothelial cells. | Contributes to the overall reduction of neutrophil accumulation at inflammatory sites. | rupress.org |
| Inhibition of Transmigration | Blocks movement across endothelial and epithelial layers. | Demonstrated to be more potent than Lipoxin A4 in inhibiting transmigration across epithelial cells. | aai.orgcapes.gov.br |
The inhibitory effects of 15-epi-Lipoxin A4 on neutrophil adhesion are partly mediated by its ability to down-regulate the expression of key adhesion molecules on the neutrophil surface. frontiersin.org Specifically, it has been shown to modulate the expression of L-selectin and the β2 integrin CD11b/CD18 (also known as Mac-1). aai.orgrupress.orgnih.gov
By preventing the shedding of L-selectin and down-regulating CD11/CD18, 15-epi-Lipoxin A4 reduces the capacity of neutrophils to bind to the endothelium. nih.govashpublications.org This action on CD11b/CD18 is particularly significant as this molecule is crucial for leukocyte-endothelial interactions. rupress.org The down-regulation of these adhesion molecules is a key mechanism through which 15-epi-Lipoxin A4 controls leukocyte trafficking and mitigates the inflammatory response. nih.govashpublications.org
A critical aspect of inflammation resolution is the timely removal of neutrophils from the inflamed tissue, which is facilitated by programmed cell death, or apoptosis. 15-epi-Lipoxin A4 plays a vital role in this process by promoting neutrophil apoptosis. nih.govatsjournals.org
Neutrophils contain high levels of myeloperoxidase (MPO), an enzyme that not only generates oxidants but also delivers powerful anti-apoptotic signals, thereby prolonging the lifespan of neutrophils and sustaining inflammation. atsjournals.orgcapes.gov.br 15-epi-Lipoxin A4 can effectively counteract these survival signals. atsjournals.orgdovepress.com It achieves this by interrupting a signaling loop involving MPO and the CD11b/CD18 integrin. pnas.org By blocking this pro-survival signaling, 15-epi-Lipoxin A4 redirects neutrophils towards apoptosis, a crucial step for resolving inflammation. nih.govatsjournals.orgdovepress.com
The pro-apoptotic effect of 15-epi-Lipoxin A4 is mediated through the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.govcapes.gov.br Treatment with 15-epi-Lipoxin A4 leads to increased caspase-3 activity within neutrophils. nih.gov This caspase-mediated cell death is a key mechanism by which 15-epi-Lipoxin A4 accelerates the resolution of inflammation. atsjournals.orgcapes.gov.brnih.gov The pro-apoptotic actions of 15-epi-Lipoxin A4 can be blocked by a pan-caspase inhibitor, highlighting the essential role of caspases in this process. nih.govmdpi.com Furthermore, 15-epi-Lipoxin A4 has been found to reduce the expression of the anti-apoptotic protein Mcl-1 and attenuate the phosphorylation of the pro-apoptotic protein Bad, which further promotes mitochondrial dysfunction and subsequent caspase-3-mediated cell death. frontiersin.orgnih.govatsjournals.orgnih.gov
Promotion of Neutrophil Apoptosis and Clearance
Macrophage Activation and Phenotypic Polarization
A crucial step in the resolution of inflammation is the efficient and non-inflammatory (nonphlogistic) clearance of apoptotic cells, particularly neutrophils, by macrophages. 15-epi-Lipoxin A₄ has been shown to be a potent stimulator of this process, known as efferocytosis. ahajournals.orgnih.govatsjournals.org By enhancing the phagocytosis of apoptotic neutrophils by macrophages, 15-epi-LXA₄ facilitates the removal of cellular debris and spent inflammatory cells from the site of inflammation, thereby preventing secondary necrosis and the release of pro-inflammatory contents. nih.govatsjournals.org
This pro-phagocytic activity is a key component of the pro-resolving functions of 15-epi-LXA₄. nih.govatsjournals.org In models of acute lung injury, treatment with 15-epi-LXA₄ leads to an increased number of macrophages containing apoptotic bodies, indicating enhanced clearance of dying cells. nih.govatsjournals.org The ingestion of these apoptotic cells by macrophages further promotes the resolution of inflammation by inducing the synthesis and release of anti-inflammatory and pro-resolving mediators such as Interleukin-10 (IL-10) and Transforming growth factor-beta (TGF-β). nih.gov
The mechanism by which lipoxins induce phagocytosis involves the rearrangement of actin filaments within the macrophage. nih.gov The internalization of the ALX/FPR2 receptor, to which 15-epi-LXA₄ binds, is critical for this process and is thought to contribute directly to the cytoskeletal changes necessary for engulfing apoptotic cells. nih.gov
In addition to its effects on neutrophils and macrophages, 15-epi-Lipoxin A₄ also plays a role in the recruitment of monocytes to sites of inflammation. ahajournals.orgahajournals.org However, unlike the pro-inflammatory recruitment of neutrophils, the recruitment of monocytes stimulated by 15-epi-LXA₄ is considered to be nonphlogistic, meaning it does not promote further inflammation. nih.govatsjournals.org This is consistent with the role of these newly recruited monocytes in contributing to tissue repair and the resolution of inflammation. nih.govatsjournals.org
In experimental models of resolving inflammation, an increase in the number of monocytes/macrophages is observed following treatment with 15-epi-LXA₄. nih.govatsjournals.org This enhanced accumulation of monocytes is believed to be a key part of the pro-resolving effects of this lipid mediator, as these cells are essential for clearing apoptotic cells and debris, and for orchestrating the transition from inflammation to tissue healing. nih.govatsjournals.org
Modulation of Lymphocyte Responses
The immunomodulatory effects of Lipoxin A₄ and its aspirin-triggered epimer, 15-epi-Lipoxin A₄, extend to the adaptive immune system, including the regulation of lymphocyte functions. rupress.org Research has indicated that these lipid mediators can influence T-cell responses. For instance, stable analogs of Lipoxin A₄ and 15-epi-Lipoxin A₄ have been shown to block the secretion of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine, from human T-cells. rupress.org This inhibitory effect on cytokine production suggests a role for 15-epi-LXA₄ in dampening T-cell-mediated inflammation. rupress.org
Suppression of B Lymphocyte Proliferation and Immunoglobulin Production
The role of 15-epi-Lipoxin A4 (15-epi-LXA4), an aspirin-triggered lipoxin (ATL), in modulating adaptive immunity, particularly B lymphocyte function, is an emerging area of research. While extensive studies have detailed the effects of its isomer, Lipoxin A4 (LXA4), on B cells, direct evidence specifically for 15-epi-LXA4 is less documented. However, the broader family of lipoxins and epi-lipoxins are recognized for their role in regulating components of both innate and adaptive immunity, including B-cells. dovepress.com
Lipoxin A4 has been shown to decrease memory B-cell antibody production and proliferation through its interaction with the ALX/FPR2 receptor on the B-cell surface. dovepress.comcsic.es This action is linked to the downregulation of NF-κB p65 nuclear translocation, a critical step for B cell activation, proliferation, and differentiation. nih.gov Given that 15-epi-LXA4 shares the ALX/FPR2 receptor and many of the anti-inflammatory and pro-resolving functions of LXA4, it is plausible that it exerts similar regulatory effects on B lymphocytes. wikipedia.orgaai.org The aspirin-triggered 15-epi-lipoxins are known to be potent anti-inflammatory mediators, and their ability to suppress the proliferation and production of IgM and IgG antibodies by B lymphocytes is a recognized, albeit less specifically studied, aspect of their function. wikipedia.org
Further research is required to delineate the precise mechanisms and potency of 15-epi-LXA4 in the suppression of B lymphocyte proliferation and immunoglobulin synthesis, distinguishing its specific actions from those of LXA4.
Interactions with Endothelial and Epithelial Cells
Attenuation of Leukocyte-Endothelial/Epithelial Interactions
A key function of 15-epi-Lipoxin A4 in resolving inflammation is its potent ability to inhibit the interactions between leukocytes and both endothelial and epithelial cells. This action is crucial in preventing excessive leukocyte infiltration into tissues, a hallmark of inflammatory damage.
15-epi-LXA4, often referred to as an aspirin-triggered lipoxin (ATL), attenuates neutrophil adhesion and transmigration across vascular endothelial and mucosal epithelial cell layers. nih.govpnas.org Studies have demonstrated that 15-epi-LXA4 is essentially equipotent to its isomer, LXA4, in inhibiting neutrophil chemotaxis. nih.gov However, in certain contexts, such as stopping migration across epithelial cells, 15-epi-LXA4 has been shown to be more active than LXA4. nih.govahajournals.org
The mechanisms underlying this attenuation are multifaceted. One significant pathway involves the generation of nitric oxide (NO). Research has shown that aspirin's anti-inflammatory effects are partly mediated by its triggering of 15-epi-LXA4 synthesis, which in turn increases NO production via endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS). dovepress.com This aspirin-elicited NO then exerts anti-inflammatory effects by inhibiting leukocyte-endothelium interactions in the microcirculation. dovepress.compnas.org In mouse models, the ability of both aspirin (B1665792) and 15-epi-LXA4 to inhibit leukocyte adherence to the endothelium was significantly reduced in mice deficient in eNOS and iNOS. dovepress.com
Furthermore, 15-epi-LXA4 and its stable analogs modulate the expression of adhesion molecules on leukocytes. ahajournals.org This includes the downregulation of CD11b/CD18 on neutrophils, which is a critical adhesion molecule for endothelial-leukocyte interactions. nih.gov By reducing the expression and avidity of these molecules, 15-epi-LXA4 effectively decreases the ability of neutrophils to adhere to endothelial and epithelial surfaces, thereby limiting their extravasation into inflamed tissues. dovepress.comnih.gov
The table below summarizes key findings on the effects of 15-epi-LXA4 on leukocyte-endothelial/epithelial interactions.
| Interaction Studied | Model System | Key Finding | Reference |
| Leukocyte Trafficking | IL-1β-stimulated mouse mesentery | 15-epi-LXA4 inhibits leukocyte trafficking in a nitric oxide-dependent manner. | dovepress.com |
| Neutrophil Transmigration | Human microvessel endothelial and epithelial cells | 15-epi-LXA4 markedly decreases PMN transmigration; more potent than LXA4 across epithelial cells. | nih.govahajournals.org |
| Leukocyte Adherence | eNOS and iNOS deficient mice | The inhibitory effect of 15-epi-LXA4 on leukocyte adherence is significantly reduced, demonstrating NO dependency. | dovepress.com |
| Neutrophil-Enterocyte Adherence | TNF-α-stimulated epithelial monolayers | 15-epi-LXA4 analogs inhibit neutrophil adherence at nanomolar concentrations. | scienceopen.com |
Inhibition of Angiogenic Factor-Stimulated Endothelial Cell Migration
Beyond its role in leukocyte trafficking, 15-epi-Lipoxin A4 exhibits potent anti-angiogenic properties by directly targeting endothelial cell functions stimulated by angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
Angiogenesis, the formation of new blood vessels, is a critical process in both physiological and pathological conditions, including tumor growth and chronic inflammation. Endothelial cell migration is an essential step in this process. Research has shown that stable analogs of 15-epi-LXA4, such as 15-epi-16-(para-fluoro)-phenoxy-lipoxin A4 (ATL-1), effectively inhibit VEGF-induced endothelial cell migration. medchemexpress.compnas.org
The inhibitory mechanism involves significant reorganization of the endothelial cell's actin cytoskeleton. pnas.org Pretreatment of endothelial cells with an ATL analog led to a reduction in VEGF-induced stress fibers and a decrease in the intracellular content of filamentous actin. pnas.org This effect is linked to the impairment of stress-activated protein kinase (SAPK2/p38) phosphorylation, suggesting that the inhibitory action on actin polymerization involves the SAPK2/p38 pathway. pnas.org
Moreover, 15-epi-LXA4 analogs disrupt the proper assembly of focal adhesions, which are crucial for cell migration. pnas.org This is achieved by inhibiting the phosphorylation of focal adhesion kinase (FAK) and its subsequent association with the actin cytoskeleton. pnas.org This entire cascade of events, which ultimately prevents endothelial cell migration, is mediated through the G-protein-linked LXA4 receptor (ALX/FPR2). pnas.org
These findings highlight a concerted mechanism by which 15-epi-LXA4 modulates angiogenesis, providing a molecular basis for its role as a modulator of blood vessel formation. pnas.org
| Process Inhibited | Stimulant | Mechanism of Action | Key Pathway/Molecule Involved | Reference |
| Endothelial Cell Migration | VEGF | Inhibition of actin polymerization | SAPK2/p38 pathway | pnas.org |
| Endothelial Cell Migration | VEGF | Inhibition of focal adhesion assembly | Focal Adhesion Kinase (FAK) phosphorylation | pnas.org |
| Angiogenesis | - | Potent angiostatic effects in vivo | ALX/FPR2 receptor | ahajournals.org |
| Tumor-related Angiogenesis | H22 hepatocarcinoma cells | Inhibition of VEGF secretion | VEGF | medchemexpress.com |
Preclinical Research and Therapeutic Implications in Animal Models
Anti-Inflammatory and Pro-Resolving Efficacy in Diverse Disease Models
The fundamental anti-inflammatory actions of 15-epi-LXA4 have been characterized in several acute inflammation models. In the mouse ear model of inflammation, topical application of stable analogues of 15-epi-LXA4 markedly inhibits neutrophil infiltration, a key event in the acute inflammatory response. rupress.orgresearcher.lifesemanticscholar.orgnih.gov This effect is comparable in potency to the anti-inflammatory steroid, dexamethasone. rupress.orgresearcher.lifesemanticscholar.org The mechanism involves the interaction with the lipoxin A4 receptor (ALX/FPR2), which is highly expressed on neutrophils. nih.govresearcher.life
Beyond inhibiting leukocyte recruitment, 15-epi-LXA4 actively promotes the resolution of inflammation. It can override powerful anti-apoptosis signals, such as those from myeloperoxidase (MPO) and serum amyloid A (SAA), thereby redirecting neutrophils toward apoptosis (programmed cell death) and facilitating their clearance by macrophages. nih.govatsjournals.org This action is crucial for preventing the prolongation of the inflammatory state and subsequent tissue damage. atsjournals.org Furthermore, 15-epi-LXA4 can inhibit the formation of peroxynitrite and the activation of pro-inflammatory transcription factors like NF-κB and AP-1, which control the expression of various inflammatory genes, including cytokines and chemokines. nih.gov In models of glomerulonephritis, lipoxins have been shown to inhibit neutrophil infiltration into the kidneys. rupress.orgsemanticscholar.org These findings from diverse models underscore the broad-spectrum anti-inflammatory and pro-resolving capabilities of 15-epi-LXA4.
Cardiovascular and Metabolic Pathologies
The therapeutic potential of 15-epi-LXA4 has been explored in preclinical models of cardiovascular diseases, where inflammation is a critical component of pathology.
Atherosclerosis is recognized as a chronic inflammatory disease of the arterial wall. The role of 15-epi-LXA4 (ATL) in this context was investigated in apolipoprotein E-deficient (ApoE−/−) mice, a standard model for studying atherosclerosis. Studies have shown that ATL can reduce smooth muscle cell responses and intimal hyperplasia after carotid artery ligation in mice. nih.gov Continuous administration of ATL to ApoE−/− mice resulted in a significant reduction in the progression of atherosclerosis. This protective effect was associated with a decrease in inflammatory processes within the atherosclerotic plaques. The mechanism of action is dependent on the ALX/FPR2 receptor, as the beneficial effects of ATL were absent in mice lacking this receptor. nih.govnih.gov
Following a myocardial infarction (MI), an intense inflammatory response can lead to adverse remodeling of the left ventricle (LV) and heart failure. usf.edunih.govwustl.eduresearchgate.net Preclinical studies in a mouse model of MI, induced by permanent coronary artery ligation, have shown that levels of 15-epi-LXA4 are reduced post-MI. usf.edunih.govwustl.eduresearchgate.net Administration of 15-epi-LXA4 after the event demonstrated significant cardioprotective effects. usf.edunih.govwustl.eduresearchgate.net
In these models, 15-epi-LXA4 treatment initiated an early resolving phase of inflammation. usf.edunih.govwustl.eduresearchgate.net While it did not prevent the initial infiltration of neutrophils, it accelerated their clearance from the cardiac tissue during the resolution phase (day 5 post-MI). usf.eduresearchgate.netusf.edu This was associated with persistent activation of the FPR2 receptor in the left ventricle. usf.edunih.govresearchgate.net Consequently, mice treated with 15-epi-LXA4 exhibited improved cardiac function, as evidenced by a better ejection fraction and reduced LV and lung mass to body weight ratios compared to untreated controls. usf.edunih.govwustl.eduresearchgate.net These findings suggest that 15-epi-LXA4 limits LV dysfunction by actively programming the resolution of post-MI inflammation. usf.edunih.govwustl.eduresearchgate.net
Table 1: Effects of 15-epi-Lipoxin A4 in Cardiovascular Animal Models
| Disease Model | Animal | Key Findings | Mechanism of Action |
|---|---|---|---|
| Atherosclerosis | ApoE-/- Mouse | Reduced progression of atherosclerosis; Decreased intimal hyperplasia. nih.govnih.gov | Dependent on the Fpr2/ALX receptor. nih.govnih.gov |
| Myocardial Infarction | C57BL/6 Mouse | Improved ejection fraction; Reduced LV and lung mass; Accelerated neutrophil clearance; Reduced LV dysfunction. usf.edunih.govwustl.eduresearchgate.net | Initiates early resolving phase of inflammation via FPR2 activation. usf.edunih.govresearchgate.net |
Pulmonary and Airway Inflammatory Disorders
The potent immunomodulatory functions of 15-epi-LXA4 have been extensively documented in animal models of inflammatory lung diseases.
Acute lung injury (ALI) and its severe form, ARDS, are characterized by overwhelming neutrophilic inflammation. krummel.org Studies in mouse models of ALI induced by lipopolysaccharide (LPS) or transfusion-related mechanisms (TRALI) have demonstrated a protective role for 15-epi-LXA4. krummel.orgnih.gov In these models, ALI is associated with the formation of neutrophil-platelet aggregates (NPA). krummel.orgnih.gov 15-epi-LXA4 was shown to be a powerful inhibitor of this process, and its administration significantly attenuated lung injury. krummel.orgnih.gov The protective effects are mediated through the ALX/FPR2 receptor, which is present on both neutrophils and platelets. krummel.orgnih.gov
Furthermore, in models of ALI sustained by myeloperoxidase (MPO), 15-epi-LXA4 accelerates the resolution of established pulmonary inflammation. atsjournals.orgscilit.com It achieves this by overriding the anti-apoptotic signaling of MPO, which normally prolongs the lifespan of neutrophils at the site of inflammation. atsjournals.orgscilit.com By promoting caspase-mediated apoptosis of neutrophils, 15-epi-LXA4 facilitates their removal by macrophages, thus enhancing the resolution of injury. atsjournals.orgscilit.com
Asthma is a chronic inflammatory disease of the airways. researchgate.net While much of the research in this area has focused on its close relative, Lipoxin A4 (LXA4), the findings provide strong evidence for the therapeutic potential of the more stable 15-epi-LXA4. In mouse models of asthma induced by ovalbumin, LXA4 has been shown to suppress inflammatory cell infiltration, the secretion of T helper type 2 (Th2) cytokines, and key features of airway remodeling, such as the thickening of the bronchial wall and collagen deposition. researchgate.net Given that 15-epi-LXA4 shares the primary ALX/FPR2 receptor and often exhibits greater metabolic stability, it is positioned as a strong candidate for mitigating airway inflammation and hyper-responsiveness. This is supported by findings that levels of LXA4 and the expression of its biosynthetic enzymes are decreased in patients with severe asthma, suggesting a deficiency in this pro-resolving pathway. nih.gov
Table 2: Effects of 15-epi-Lipoxin A4 in Pulmonary Animal Models
| Disease Model | Animal | Key Findings | Mechanism of Action |
|---|---|---|---|
| Acute Lung Injury (LPS & TRALI) | Mouse | Reduced lung injury; Decreased neutrophil-platelet aggregation. krummel.orgnih.gov | Mediated through the ALX/FPR2 receptor on neutrophils and platelets. krummel.orgnih.gov |
| Acute Lung Injury (MPO-sustained) | Mouse | Accelerated resolution of inflammation; Promoted neutrophil apoptosis. atsjournals.orgscilit.com | Overrides MPO-mediated suppression of neutrophil apoptosis. atsjournals.orgscilit.com |
| Asthma (Ovalbumin-induced) | Mouse | (Findings for LXA4) Suppressed inflammatory cell infiltration, Th2 cytokine secretion, and airway remodeling. researchgate.net | Inhibition of pro-inflammatory pathways. researchgate.net |
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation |
|---|---|
| 15-epi-Lipoxin A4 | 15-epi-LXA4 |
| Aspirin-Triggered Lipoxin | ATL |
| Dexamethasone | |
| Leukotriene B4 | LTB4 |
| Lipoxin A4 | LXA4 |
| Myeloperoxidase | MPO |
| Ovalbumin | |
| Peroxynitrite | |
| Prostaglandin (B15479496) E2 | PGE2 |
Gastrointestinal and Hepatic Inflammatory Conditions
Inflammatory Bowel Diseases (IBD) and Colitis
Preclinical studies utilizing animal models of inflammatory bowel disease (IBD) have demonstrated the therapeutic potential of 15-epi-Lipoxin A4 and its stable analogs. In models of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, which mimics aspects of ulcerative colitis, administration of a 15-epi-Lipoxin A4 analog resulted in significant clinical improvements. biorxiv.org Treated animals exhibited reduced weight loss, less severe hematochezia (bloody stool), and improved survival rates compared to untreated controls. biorxiv.org
Further investigations into the mechanisms underlying these protective effects revealed that 15-epi-Lipoxin A4 analogs can modulate the host's inflammatory response. These compounds have been shown to inhibit the infiltration of neutrophils, key inflammatory cells in IBD pathogenesis, into the inflamed colon tissue. This is achieved, in part, by down-regulating the secretion of pro-inflammatory chemokines, such as interleukin-8 (IL-8), which are responsible for recruiting neutrophils to the site of inflammation. biorxiv.org
In the trinitrobenzene sulfonic acid (TNBS)-induced colitis model, which shares features with Crohn's disease, a β-oxidation-resistant analog of 15-epi-Lipoxin A4 also demonstrated significant therapeutic efficacy. Oral administration of this analog attenuated weight loss, reduced macroscopic and microscopic colonic injury, and decreased neutrophil infiltration. nih.gov The protective effects were comparable to those of the corticosteroid prednisolone, a standard treatment for IBD. nih.gov
Moreover, 15-epi-Lipoxin A4 and its analogs have been found to counteract the effects of tumor necrosis factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine in IBD. In ex vivo studies using human colonic tissue, a 15-epi-Lipoxin A4 analog attenuated TNF-α-induced chemokine release and colonocyte apoptosis (programmed cell death), suggesting a direct protective effect on the intestinal lining. researchgate.net
| Animal Model | Compound | Key Findings |
| Dextran Sodium Sulfate (DSS)-Induced Colitis (Mouse) | 15-epi-16-para-fluoro-phenoxy-LXA4 | Reduced weight loss, hematochezia, and mortality. biorxiv.org |
| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis (Rodent) | ZK-192 (β-oxidation-resistant 3-oxa-ATL analog) | Attenuated weight loss, macroscopic and histologic colon injury, and mucosal neutrophil infiltration. nih.gov |
| Human Colonic Strips (ex vivo) | 15-(R/S)-methyl-LXA4 | Attenuated TNF-α-stimulated colonocyte apoptosis and protected against mucosal damage. researchgate.net |
Pancreatitis and Periodontitis
The therapeutic potential of 15-epi-Lipoxin A4 and its analogs extends to other gastrointestinal and associated inflammatory conditions, including pancreatitis and periodontitis.
In a rat model of severe acute pancreatitis induced by sodium taurocholate, regional arterial infusion of an aspirin-triggered Lipoxin A4 (ATL) analog demonstrated significant protective effects. This treatment attenuated the severity of pancreatitis, as evidenced by reduced pancreatic edema, inflammation, and necrosis. The underlying mechanism appears to involve the induction of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties, and the subsequent down-regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This led to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as decreased expression of intercellular adhesion molecule-1 (ICAM-1) and platelet endothelial cell adhesion molecule-1 (PECAM-1), which are crucial for inflammatory cell recruitment. nih.gov
In the context of periodontitis, a chronic inflammatory disease affecting the gums and supporting structures of the teeth, Lipoxin A4 and its analogs have shown promise in preclinical models. In a rabbit model of Porphyromonas gingivalis-induced periodontitis, topical application of a Lipoxin A4 analog in a mouthwash formulation promoted the regeneration of both soft and hard tissues that had been destroyed by the inflammatory process. This included a reduction in both infrabony defects and horizontal bone loss in a dose-dependent manner. The treatment also led to a significant decrease in crestal bone loss compared to placebo.
Furthermore, studies in a murine model of periodontitis demonstrated that aspirin-triggered 15-epi-Lipoxin A4 could potently block the infiltration of polymorphonuclear neutrophils (PMNs) into the inflamed periodontal tissues. This effect is critical as excessive neutrophil activity contributes significantly to the tissue destruction seen in periodontitis.
| Condition | Animal Model | Compound | Key Findings |
| Severe Acute Pancreatitis | Rat (Sodium Taurocholate-Induced) | Aspirin-Triggered Lipoxin A4 (ATL) analog | Attenuated pancreatic injury, reduced pro-inflammatory cytokine production, and decreased inflammatory cell adhesion molecule expression. nih.gov |
| Periodontitis | Rabbit (P. gingivalis-Induced) | 9,12-LXA4 analog | Promoted regeneration of hard and soft periodontal tissues and reduced bone loss. |
| Periodontitis | Murine Dorsal Air Pouch (P. gingivalis) | Aspirin-Triggered 15-epi-Lipoxin A4 | Blocked neutrophil trafficking. |
Renal Inflammatory Diseases
Glomerulonephritis and Renal Fibrosis
Preclinical research has highlighted the protective effects of 15-epi-Lipoxin A4 and its analogs in models of renal inflammatory diseases, particularly in the context of renal fibrosis, a common pathway for various chronic kidney diseases.
In a unilateral ureteral obstruction (UUO) model in rats, a well-established model of renal fibrosis, the administration of a stable Lipoxin A4 analog was found to attenuate the development of fibrosis. The protective mechanism involves the upregulation of a microRNA known as let-7c. biorxiv.org This increase in let-7c expression, in turn, suppresses the transforming growth factor-beta receptor 1 (TGF-βR1). biorxiv.org TGF-β1 is a potent pro-fibrotic cytokine, and by inhibiting its receptor, the Lipoxin A4 analog effectively dampens the downstream signaling that leads to the accumulation of extracellular matrix and subsequent renal scarring. biorxiv.org
Furthermore, in a mouse model of ischemic acute renal failure, a synthetic analog of 15-epi-Lipoxin A4 has been shown to be protective, suggesting a role for these mediators in mitigating acute kidney injury.
While direct preclinical evidence for the effect of 15-epi-Lipoxin A4 in specific models of glomerulonephritis is still emerging, the known anti-inflammatory and anti-fibrotic properties of this compound suggest its potential therapeutic relevance in these conditions, which are characterized by glomerular inflammation and subsequent fibrotic changes.
| Condition | Animal Model | Compound | Key Findings |
| Renal Fibrosis | Rat (Unilateral Ureteral Obstruction) | Benzo-Lipoxin A4 analog | Attenuated renal fibrosis by inducing let-7c and suppressing TGF-βR1. biorxiv.org |
| Ischemic Acute Renal Failure | Mouse | 15-epi-16-(para-fluorophenoxy)-LXA4-methyl ester | Demonstrated protective effects against ischemic kidney injury. |
Neuroinflammation and Neurodegenerative Conditions
Alzheimer's Disease Pathology and Cognitive Impairment
A growing body of preclinical evidence suggests that 15-epi-Lipoxin A4 and its analogs may offer a novel therapeutic avenue for neurodegenerative conditions characterized by neuroinflammation, such as Alzheimer's disease.
In transgenic mouse models of Alzheimer's disease, treatment with aspirin-triggered Lipoxin A4 (ATL) has been shown to ameliorate key pathological features of the disease. nih.govescholarship.org Administration of ATL led to a reduction in the accumulation of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's, and a decrease in the hyperphosphorylation of tau protein, which forms neurofibrillary tangles. escholarship.org
The beneficial effects of ATL on Alzheimer's pathology are associated with a modulation of the neuroinflammatory response. Specifically, ATL promotes the alternative activation of microglia, the resident immune cells of the brain. nih.gov This "M2" phenotype is associated with enhanced phagocytic activity, leading to more efficient clearance of Aβ deposits. nih.gov In contrast, chronically activated "M1" microglia, which are prevalent in the Alzheimer's brain, release pro-inflammatory cytokines and contribute to neuronal damage. By shifting the microglial phenotype, ATL helps to resolve neuroinflammation and create a more favorable environment for neuronal survival.
Consistent with these pathological improvements, treatment with ATL has been shown to improve cognitive function in Alzheimer's disease mouse models. nih.govescholarship.org Treated mice exhibited enhanced performance in learning and memory tasks compared to their untreated counterparts. nih.gov
Furthermore, studies have revealed an age-related decline in Lipoxin A4 levels in the brain, and this reduction is more pronounced in mouse models of Alzheimer's disease. escholarship.org This suggests that a deficiency in this pro-resolving mediator may contribute to the sustained neuroinflammation and cognitive decline associated with aging and Alzheimer's disease.
| Condition | Animal Model | Compound | Key Findings |
| Alzheimer's Disease | Tg2576 Mouse Model | Aspirin-Triggered Lipoxin A4 (ATL) | Reduced NF-κB activation, decreased pro-inflammatory cytokines, increased anti-inflammatory cytokines, promoted clearance of Aβ deposits, and improved cognition. nih.gov |
| Alzheimer's Disease | 3xTg-AD Mouse Model | Aspirin-Triggered Lipoxin A4 (ATL) | Enhanced cognitive performance, reduced Aβ levels, decreased phosphorylated-tau levels, and inhibited microglial and astrocyte reactivity. escholarship.org |
| Aging and Neuroinflammation | Aged Mice | Lipoxin A4 | Administration attenuated cytokine production and memory loss induced by an inflammatory stimulus. biorxiv.orgnih.gov |
Suppression of Inflammatory Pain
Lipoxin A4, 15-epi, also known as Aspirin-Triggered Lipoxin (ATL), has demonstrated significant potential in the attenuation of inflammatory pain in various preclinical animal models. Research indicates that this lipid mediator plays a crucial role in the resolution of inflammation, thereby mitigating pain associated with inflammatory conditions. plos.orgplos.org The analgesic effects of 15-epi-Lipoxin A4 are not limited to peripheral sites of inflammation but also extend to the central nervous system, particularly the spinal cord, which is critical in the processing of pain signals. plos.org
Studies in rat models of inflammatory pain, induced by agents like carrageenan, have shown that systemic administration of stable ATL analogues can effectively block hyperalgesia. plos.org The mechanism underlying this effect involves the interaction with the lipoxin A4 receptor (ALX/FPR2), which is expressed on spinal cord cells, including astrocytes and microglia. plos.orgnih.govfrontiersin.org Activation of this receptor by 15-epi-Lipoxin A4 leads to the downregulation of key pro-inflammatory signaling pathways. Specifically, it has been shown to attenuate the activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in spinal astrocytes, pathways known to be important in the maintenance of chronic pain. plos.orgnih.gov
Furthermore, in rodent models of neuropathic pain and spinal cord injury, intrathecal administration of Lipoxin A4 and its analogues has been found to reduce pain hypersensitivity. frontiersin.orguchile.cl This effect is associated with the modulation of glial cell activation. Treatment with these lipoxins leads to a significant reduction in the expression of microglial markers and a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) within the spinal cord. frontiersin.orguchile.cl This suggests that 15-epi-Lipoxin A4 can control neuroinflammation, which is a key driver of both inflammatory and neuropathic pain states.
| Animal Model | Key Findings | Mechanism of Action |
| Rat (Carrageenan-induced hyperalgesia) | Systemic administration of ATL analogues blocked thermal hyperalgesia. | Activation of spinal ALX/FPR2 receptors; Attenuation of ERK and JNK phosphorylation in astrocytes. |
| Rodent (Spinal cord hemisection) | Intrathecal LXA4 reduced mechanical pain hypersensitivity. | Reduced microglial activation; Decreased spinal expression of TNF-α, IL-1β, and IL-6. |
| Rat (Chronic constriction injury) | Repeated intrathecal ATL attenuated thermal hyperalgesia. | Inhibition of NALP1 inflammasome activation in spinal astrocytes and neurons. |
Reproductive and Perinatal Inflammation
In the context of reproductive health, 15-epi-Lipoxin A4 has been investigated for its therapeutic potential in mitigating the adverse outcomes of infection-induced preterm birth. Preclinical studies using a mouse model of preterm labor induced by the bacterial endotoxin (B1171834) lipopolysaccharide (LPS) have yielded significant findings. plos.org While pretreatment with 15-epi-Lipoxin A4 did not prevent the onset of preterm delivery induced by intrauterine LPS administration, it conferred a significant survival benefit to the offspring. plos.orgplos.orgfrontiersin.org
A key study demonstrated a notable reduction in the mortality rate of prematurely delivered pups from mothers treated with 15-epi-Lipoxin A4 compared to those who received LPS alone. plos.org This protective effect suggests that the compound may shield the fetus from the detrimental consequences of the maternal inflammatory response, even if it does not halt the process of premature parturition. The investigation into the molecular mechanisms revealed that 15-epi-Lipoxin A4 modulates the local inflammatory environment within the utero-placental tissues. plos.org
Specifically, treatment with 15-epi-Lipoxin A4 was found to alter the expression of enzymes involved in prostaglandin biosynthesis. It led to an increase in the expression of Prostaglandin-Endoperoxide Synthase 2 (Ptgs2) and a concurrent decrease in the expression of 15-hydroxyprostaglandin dehydrogenase (15-Hpgd) in the uterus and placenta. plos.orgfrontiersin.org This modulation of the prostaglandin pathway may contribute to resolving the inflammatory milieu and protecting the fetus, thereby improving survival rates among pups born prematurely due to infection. plos.org
| Animal Model | Intervention | Primary Outcomes | Molecular Findings |
| Mouse (LPS-induced preterm birth) | Pretreatment with 15-epi-Lipoxin A4 prior to intrauterine LPS | No delay in time to delivery; Significant reduction in pup mortality. | Increased Ptgs2 expression in uterus, placenta, and fetal membranes; Decreased 15-Hpgd expression in placenta and uterus. |
Preclinical research in animal models has established a significant role for 15-epi-Lipoxin A4 in counteracting the progression of endometriosis. In murine models where endometriosis is surgically induced, administration of 15-epi-Lipoxin A4 or its analogues results in a marked reduction in the size and weight of endometriotic lesions. plos.orgnih.govdovepress.com This suggests a potent inhibitory effect on the growth and establishment of ectopic endometrial tissue.
The therapeutic action of 15-epi-Lipoxin A4 in endometriosis is multifactorial, primarily involving potent anti-inflammatory and anti-angiogenic activities. plos.orgdovepress.com The compound has been shown to inhibit the proliferation of endometriotic stromal cells and attenuate their invasive capabilities. plos.orguchile.cl Mechanistically, this is achieved by downregulating the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that are crucial for tissue invasion and remodeling. plos.orgnih.gov
Furthermore, 15-epi-Lipoxin A4 modulates the inflammatory microenvironment associated with endometriosis. It suppresses the release of pro-inflammatory cytokines and chemokines from endometriotic cells. plos.org This anti-inflammatory effect is mediated through the ALX/FPR2 receptor and involves the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. plos.orguchile.cl Additionally, treatment with Lipoxin A4 analogues reduces the levels of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, which is essential for the survival and growth of endometriotic implants. dovepress.com
| Animal Model | Key Findings | Mechanism of Action |
| Mouse (Surgically induced endometriosis) | Reduced weight and size of endometriotic lesions. | Anti-proliferative, anti-invasive, anti-inflammatory, and anti-angiogenic effects. |
| Mouse (Surgically induced endometriosis) | Decreased concentrations, mRNA levels, and activity of MMP-2 and MMP-9. | Inhibition of p38 MAPK pathway via ALX/FPR2 receptor; Reduced VEGF levels. |
Host Defense in Infectious Disease Models
In animal models of bacterial sepsis, a life-threatening condition characterized by a dysregulated host response to infection, 15-epi-Lipoxin A4 has shown significant promise in improving outcomes. Studies utilizing the cecal ligation and puncture (CLP) model in rats and Escherichia coli-induced peritonitis in mice have consistently demonstrated the protective effects of Lipoxin A4 and its stable analogues. plos.orgnih.gov Administration of these compounds significantly improved survival rates in septic animals. plos.orgnih.gov
The beneficial effects are attributed to the dual ability of 15-epi-Lipoxin A4 to control the overwhelming systemic inflammatory response while simultaneously enhancing host defense mechanisms. Treatment leads to a reduction in the systemic levels of key pro-inflammatory cytokines, including IL-6 and TNF-α, thus mitigating the "cytokine storm" associated with sepsis. plos.orgnih.gov This anti-inflammatory action is mediated in part by the inhibition of the NF-κB signaling pathway in immune cells like macrophages. nih.gov
Crucially, this dampening of inflammation does not compromise the host's ability to fight the infection. On the contrary, 15-epi-Lipoxin A4 has been shown to reduce the bacterial load in the bloodstream. plos.orgnih.gov This is achieved by promoting the recruitment of macrophages to the site of infection, thereby enhancing bacterial clearance, without negatively affecting the phagocytic capacity of these cells. nih.gov Furthermore, in a rat model of septic acute kidney injury, Lipoxin A4 was found to preserve renal function by inhibiting inflammation and premature cell senescence through a PPAR-γ-dependent mechanism. frontiersin.orguchile.cl
| Animal Model | Key Findings | Mechanism of Action |
| Mouse (E. coli-induced peritonitis) | Improved survival (especially when combined with antibiotics); Reduced neutrophil influx; Decreased serum bacterial load. | Attenuated production of IL-6 and TNF-α by peritoneal macrophages. |
| Rat (Cecal Ligation and Puncture - CLP) | Increased 8-day survival; Reduced blood bacterial load; Attenuated tissue injury. | Reduced plasma IL-6, MCP-1, IL-10; Enhanced macrophage recruitment; Inhibited NF-κB p65 phosphorylation. |
| Rat (CLP-induced acute kidney injury) | Alleviated renal dysfunction and pathological injury. | Blocked crosstalk between inflammation and premature cellular senescence via PPAR-γ/NF-κB signaling. |
The immunomodulatory properties of 15-epi-Lipoxin A4 extend to host defense against parasitic infections, as demonstrated in preclinical models of cerebral malaria and Chagas disease.
In a mouse model of experimental cerebral malaria induced by Plasmodium berghei ANKA, the administration of 15-epi-Lipoxin A4 provided significant protection. plos.orgnih.govnih.gov Treatment prolonged the survival of infected mice and diminished brain inflammation. plos.org The protective mechanism involves the suppression of a pathogenic Th1-type immune response, characterized by a reduction in the production of IL-12 and Interferon-gamma (IFN-γ) in the brain. plos.orgnih.gov It also decreased the accumulation of pathogenic CD8+ T cells that produce IFN-γ within the brain, a key factor in the development of cerebral pathology. plos.orgnih.gov These findings suggest that while endogenous lipoxins play a role in controlling inflammation, supplementing with the more stable 15-epi-Lipoxin A4 offers enhanced therapeutic benefit. plos.org
In the context of Chagas disease, caused by the parasite Trypanosoma cruzi, 15-epi-Lipoxin A4 has also shown therapeutic potential in murine models. frontiersin.orguchile.clnih.gov Its administration was linked to reduced parasitemia, decreased mortality, and amelioration of the cardiac damage that characterizes the chronic phase of the disease. uchile.clnih.gov Notably, the protective effects observed with low doses of aspirin (B1665792) in this model were attributed to the drug's ability to trigger the endogenous production of 15-epi-Lipoxin A4. uchile.clnih.gov In vitro experiments using T. cruzi-infected endothelial cells revealed that 15-epi-Lipoxin A4 can prevent endothelial activation—a critical step in the inflammatory vasculopathy of Chagas disease—by inhibiting the NF-κB pathway. frontiersin.orgnih.gov
| Disease Model | Animal/Cell Model | Key Findings | Mechanism of Action |
| Cerebral Malaria | Mouse (P. berghei ANKA) | Prolonged survival; Diminished brain inflammation. | Reduced brain expression of IL-12 and IFN-γ; Decreased accumulation of CD8+IFN-γ+ cells in the brain. |
| Chagas Disease | Mouse (T. cruzi) | Decreased mortality, parasitemia, and heart damage. | Anti-inflammatory effects; Associated with aspirin-triggered endogenous production. |
| Chagas Disease | T. cruzi-infected endothelial cells (in vitro) | Prevented expression of endothelial adhesion molecules (E-selectin, ICAM-1, VCAM-1). | Inhibition of the NF-κB pathway. |
Viral Pathogenesis (e.g., Respiratory Syncytial Virus)
While direct preclinical evidence focusing solely on 15-epi-Lipoxin A4 in Respiratory Syncytial Virus (RSV) models is specific, broader research in models of pathogenic inflammation, including those induced by viruses and other pathogens, highlights its significant immunomodulatory role.
In a murine model of Escherichia coli-induced acute lung injury, 15-epi-Lipoxin A4 was shown to accelerate the resolution of neutrophil-dependent pulmonary inflammation. nih.gov It promoted the clearance of neutrophils by redirecting them toward caspase-mediated cell death and facilitating their removal by macrophages. nih.gov Furthermore, in a murine pneumonia model, 15-epi-Lipoxin A4 enhanced bacterial clearance while simultaneously reducing lung inflammation. nih.gov This dual action was linked to an increase in specific anti-microbial peptides in airway epithelial cells. nih.gov
Studies using a murine model of cerebral malaria, induced by the parasite Plasmodium berghei ANKA, have demonstrated that administration of 15-epi-Lipoxin A4 prolongs survival and dampens pro-inflammatory responses. plos.org In this model, the compound protected mice by inhibiting the production of key inflammatory cytokines like Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), and by reducing the accumulation of pathogenic CD8+IFN-γ+ cells in the brain. plos.org These findings underscore the potential of 15-epi-Lipoxin A4 to mitigate severe immunopathology during infections.
| Animal Model | Pathogen/Inducer | Key Findings with 15-epi-Lipoxin A4 | Reference |
|---|---|---|---|
| Mouse | Escherichia coli (Pneumonia/ALI) | Accelerated resolution of inflammation; Enhanced bacterial clearance; Increased anti-microbial peptides. | nih.govnih.gov |
| Mouse | P. berghei ANKA (Cerebral Malaria) | Prolonged survival; Reduced brain inflammation; Decreased IL-12 and IFN-γ production; Reduced pathogenic CD8+ T-cell accumulation in the brain. | plos.org |
| Mouse | Carrageenan + Myeloperoxidase (Acute Lung Injury) | Accelerated resolution of neutrophil-dependent pulmonary inflammation. | nih.gov |
Modulatory Role in Oncology Models
The tumor microenvironment is often characterized by a state of chronic inflammation, which can promote tumor growth, progression, and metastasis. Preclinical studies indicate that 15-epi-Lipoxin A4 and its analogues can modulate this environment by inhibiting key processes like angiogenesis and regulating cancer-associated inflammation.
Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a minimal size. nih.gov Research in animal models has shown that Lipoxin A4 and its stable analogues can suppress tumor growth by targeting this process. nih.gov
In a mouse hepatocarcinoma (H22)-bearing model, a stable analogue of Lipoxin A4, BML-111, was found to inhibit tumor growth. nih.gov This effect was linked to the suppression of tumor-related angiogenesis. nih.gov Mechanistically, Lipoxin A4 was shown to inhibit the production of Vascular Endothelial Growth Factor (VEGF), a primary and potent angiogenic factor, in H22 tumor cells. nih.govaacrjournals.org Furthermore, it reduced the levels of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that promotes the expression of many target genes, including VEGF, in response to hypoxic conditions within the tumor. nih.govaacrjournals.org In vivo, the BML-111 analogue also blocked the expression of VEGF in both serum and tumor sections from the H22-bearing mice. nih.gov
| Animal Model | Cancer Type | Compound | Key Findings | Reference |
|---|---|---|---|---|
| Mouse | Hepatocarcinoma (H22) | Lipoxin A4 / BML-111 (analogue) | Inhibited tumor growth; Suppressed tumor-related angiogenesis; Reduced VEGF production; Reduced HIF-1α levels. | nih.govaacrjournals.org |
Chronic inflammation is a recognized hallmark of cancer, involving a complex interplay of various inflammatory cells and mediators like cytokines. aacrjournals.org Stable analogues of 15-epi-Lipoxin A4 have been shown to counteract key pro-inflammatory pathways that are active in the tumor microenvironment. nih.gov
In a murine air pouch model, a stable analogue (15R/S-methyl-LXA4) dramatically inhibited leukocyte trafficking stimulated by Tumor Necrosis Factor-alpha (TNF-α), a major inflammatory cytokine. nih.govrupress.org This intervention resulted in a greater than 60% reduction in leukocyte infiltration into the inflamed site. rupress.org
Furthermore, the analogue modulated the cytokine and chemokine profile within the inflammatory exudates. It significantly reduced the appearance of the pro-inflammatory mediators Macrophage Inflammatory Peptide 2 (MIP-2) and Interleukin-1 beta (IL-1β). nih.gov Concurrently, it stimulated the local appearance of the anti-inflammatory cytokine Interleukin-4 (IL-4). nih.gov Given that TNF-α and IL-1β are known to play significant roles in cancer-related inflammation, these findings suggest that 15-epi-Lipoxin A4 can regulate the inflammatory milieu associated with tumors. rupress.orgdovepress.com
| Animal Model | Inflammatory Stimulus | Compound | Key Findings | Reference |
|---|---|---|---|---|
| Mouse (Air Pouch) | Tumor Necrosis Factor-alpha (TNF-α) | 15R/S-methyl-LXA4 (analogue) | Inhibited TNF-α-stimulated leukocyte trafficking (>60%); Reduced levels of MIP-2 and IL-1β in exudates; Stimulated production of IL-4 in exudates. | nih.govrupress.org |
Analytical Methodologies for 15 Epi Lipoxin A4 Quantification and Detection
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for the quantitative analysis of 15-epi-Lipoxin A4 in biological fluids. medimabs.comeaglebio.com
Most commercially available 15-epi-LXA4 ELISA kits operate on the principle of competitive binding. medimabs.comeaglebio.com In this setup, 15-epi-LXA4 present in a sample competes with a fixed amount of enzyme-labeled 15-epi-LXA4 (conjugate) for a limited number of binding sites on a specific antibody coated on a microplate. medimabs.comassaygenie.com The amount of bound enzyme conjugate is inversely proportional to the concentration of 15-epi-LXA4 in the sample. medimabs.comeaglebio.com After a washing step to remove unbound substances, a substrate is added, which reacts with the bound enzyme to produce a colorimetric signal. medimabs.comeaglebio.com The intensity of the color is then measured, and the concentration of 15-epi-LXA4 is determined by comparing the results to a standard curve. medimabs.com
Specificity is a critical factor in ELISA. Some assays are designed to be highly selective for the 15-epi- (or 15R) form of Lipoxin A4, with low cross-reactivity to the 15S epimer, Lipoxin A4 (LXA4). pnas.org However, validation studies have shown that some 15-epi-LXA4 ELISA kits may exhibit significant cross-reactivity with LXA4. nih.gov One study found that a particular 15-epi-LXA4 ELISA assay was strongly correlated with LC-MS/MS measurements of LXA4 (r = 0.91) but only moderately with 15-epi-LXA4 (r = 0.47). nih.gov This highlights the importance of validating ELISA results with a more specific method like mass spectrometry.
Another type of ELISA is the sandwich ELISA, where the microplate is pre-coated with a monoclonal antibody specific for 15-epi-LXA4. mybiosource.com The sample is added, followed by a biotin-labeled polyclonal antibody that binds to a different epitope on the 15-epi-LXA4 molecule. mybiosource.com
ELISAs are widely used to quantify 15-epi-LXA4 in various biological fluids, including plasma, serum, urine, and cell culture supernatants. medimabs.comeaglebio.commybiosource.comwindows.net For instance, a study on the effects of aspirin (B1665792) in healthy individuals used a specific ELISA to measure changes in plasma levels of aspirin-triggered 15-epi-lipoxin A4 (ATL). pnas.org Another study investigating the role of 15-epi-LXA4 in preventing endothelial activation in the context of Trypanosoma cruzi infection also utilized an ELISA to determine its concentration in cell culture supernatants. plos.org
Prior to analysis, samples often require extraction and purification to remove interfering substances. A common method involves solid-phase extraction using C18 cartridges. medimabs.comwindows.netaai.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of specialized pro-resolving mediators (SPMs), including 15-epi-LXA4, due to its high sensitivity and specificity. frontiersin.orgresearchgate.net
LC-MS/MS allows for the simultaneous profiling of a comprehensive set of SPMs and other lipid mediators from a single sample. frontiersin.orgresearchgate.net This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by detection and fragmentation using tandem mass spectrometry. aai.org The identification of 15-epi-LXA4 is based on its specific retention time during chromatography and the characteristic mass-to-charge ratio (m/z) of its parent and fragment ions. ashpublications.orgnih.gov A common multiple reaction monitoring (MRM) transition used for 15-epi-LXA4 is m/z 351 → 115. ashpublications.orgnih.gov
LC-MS/MS has been instrumental in demonstrating the endogenous production of 15-epi-LXA4 in various biological contexts, such as in lung tissue during LPS-induced acute lung injury and in human plasma and serum. nih.govnih.gov It has also been used to differentiate and quantify isomers like LXA4 and 15-epi-LXA4. aai.orgresearchgate.netacs.org
The validation of LC-MS/MS methods is crucial and typically involves assessing linearity, limits of quantification, accuracy, precision, recovery, and matrix effects. researchgate.netacs.org Deuterated internal standards are often used to ensure accurate quantification and to account for sample loss during extraction. aai.orgnih.gov
LC-MS/MS is frequently used to validate results obtained from other methods, such as ELISA. pnas.orgnih.gov Due to the potential for cross-reactivity in immunoassays, LC-MS/MS provides a more definitive identification and quantification of 15-epi-LXA4. nih.gov An inter-laboratory validation study using LC-MS/MS-based lipid mediator metabololipidomics confirmed the presence of specific SPM clusters, including aspirin-triggered lipoxin A4 (AT-LXA4), in human plasma and serum. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectral analysis, are essential for the structural confirmation of synthetic 15-epi-Lipoxin A4 and its stable analogs. aai.orgatsjournals.orgpnas.org These techniques are typically used during the chemical synthesis and characterization of these compounds to ensure their identity and purity before they are used in biological assays. aai.orgatsjournals.orgpnas.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is also employed to confirm the structure of these synthetic compounds. aai.orgatsjournals.org
Future Directions and Research Gaps
Elucidation of Complete Biosynthetic Pathways in Various Tissues
The primary pathway for 15-epi-Lipoxin A4 biosynthesis involves the acetylation of cyclooxygenase-2 (COX-2) by aspirin (B1665792), which then converts arachidonic acid to 15R-hydroxyeicosatetraenoic acid (15R-HETE). ashpublications.orgpnas.orgnih.gov This intermediate is subsequently metabolized by 5-lipoxygenase (5-LO) in leukocytes to form 15-epi-LXA4. nih.govscispace.commdpi.com This transcellular biosynthesis predominantly occurs during interactions between endothelial cells and neutrophils. pnas.orgresearchgate.net
However, the complete biosynthetic landscape of 15-epi-LXA4 across different tissues remains to be fully mapped. While the vascular endothelium and leukocytes are established sites, other cellular interactions, such as those involving platelets, epithelial cells, hepatocytes, and even resident tissue macrophages, may contribute to its production under various physiological and pathological conditions. scispace.comresearchgate.net For instance, studies have shown that statins and thiazolidinediones can trigger myocardial production of 15-epi-LXA4, suggesting alternative or complementary pathways that are not reliant on aspirin. ahajournals.orgahajournals.org Further research is needed to identify the specific enzymes and cellular cooperativity involved in these alternative pathways in tissues like the heart, kidney, and gut. nih.govahajournals.orgaai.org
Comprehensive Characterization of Receptor Binding Specificity and Functional Outcomes
15-epi-Lipoxin A4 exerts its biological effects primarily through the lipoxin A4 receptor (ALX/FPR2), a G protein-coupled receptor. oup.comsemanticscholar.orginnoprot.com Both Lipoxin A4 and its 15-epimer bind to this receptor with high affinity, initiating downstream signaling cascades that lead to potent anti-inflammatory and pro-resolving actions. semanticscholar.orgaai.org These actions include inhibiting neutrophil chemotaxis, adhesion, and transmigration, as well as stimulating monocyte phagocytosis of apoptotic cells. nih.govaai.orgahajournals.org
Despite this knowledge, the full spectrum of receptor interactions and their functional consequences is not completely understood. Some studies suggest that 15-epi-LXA4 and its analogs may also interact with other receptors, such as the cysteinyl leukotriene receptor 1 (CysLT1), potentially antagonizing the pro-inflammatory effects of leukotrienes. ahajournals.orgdntb.gov.ua However, other research has shown that 15-epi-LXA4 does not functionally act as an agonist or antagonist of CysLT1. dntb.gov.uanih.gov Furthermore, there is evidence of another receptor, GPR32, which can be activated by Lipoxin A4 and D- and E-series resolvins, contributing to pro-resolving signals. csic.es The precise binding affinities and signaling pathways activated by 15-epi-LXA4 at these alternative receptors need to be comprehensively characterized.
Moreover, the functional outcomes of ALX/FPR2 activation by 15-epi-LXA4 can be cell-type specific. For example, in macrophages, it promotes a shift towards an anti-inflammatory M2 phenotype, while in neutrophils, it inhibits pro-inflammatory responses. researchgate.net There is conflicting evidence regarding the direct signaling events, with some studies showing a lack of response in heterologously expressed ALX/FPR2 systems. nih.govresearchgate.net A deeper understanding of the downstream signaling pathways, including the roles of second messengers and transcription factors in different cell types, is crucial.
Development and Evaluation of Metabolically Stable Analogs and Delivery Systems
Native 15-epi-Lipoxin A4 has a short half-life in vivo due to rapid metabolic inactivation, primarily through dehydrogenation at the C-15 position. nih.gov This limits its therapeutic applicability. To overcome this, several metabolically stable analogs have been synthesized. scispace.compnas.orgmerckmillipore.com These analogs, such as 15-R/S-methyl-LXA4 and 16-phenoxy-LXA4, are designed to resist enzymatic degradation while retaining or even enhancing biological activity. pnas.orgnih.gov
Future research should focus on:
Design of Novel Analogs: Continued development of new analogs with improved stability, bioavailability, and receptor specificity. This includes exploring modifications at various positions of the molecule to optimize its pharmacokinetic and pharmacodynamic properties.
Advanced Delivery Systems: Investigating novel drug delivery systems, such as liposomes, nanoparticles, or targeted drug carriers, to enhance the delivery of 15-epi-LXA4 and its analogs to specific sites of inflammation. This would maximize their therapeutic efficacy while minimizing potential off-target effects.
Rigorous Preclinical and Clinical Evaluation: Comprehensive preclinical testing of new analogs and delivery systems in various animal models of inflammatory diseases to assess their efficacy and safety profiles. This will be a critical step towards their potential clinical translation.
Interplay with Other Endogenous Lipid Mediators and Resolution Networks
The resolution of inflammation is an active process orchestrated by a complex network of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, protectins, and maresins. frontiersin.org 15-epi-Lipoxin A4 is a key player in this network, but its interactions with other lipid mediators are not fully elucidated.
Research in this area should aim to:
Map the Resolution Interactome: Characterize the synergistic, additive, or antagonistic interactions between 15-epi-LXA4 and other SPMs, such as resolvins (e.g., Resolvin D1), which also signal through the ALX/FPR2 receptor. oup.compnas.org Understanding how these mediators work in concert will provide a more holistic view of the resolution process.
Investigate Cross-Talk with Pro-inflammatory Mediators: Delve deeper into the mechanisms by which 15-epi-LXA4 counter-regulates the production and signaling of pro-inflammatory lipid mediators like leukotrienes and prostaglandins (B1171923). aai.org For instance, 15-epi-LXA4 can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-8. pnas.orgnih.gov
Define Temporal Dynamics: Elucidate the temporal sequence of mediator production during the inflammatory response and its resolution. Understanding when and where 15-epi-LXA4 is produced relative to other mediators will be key to understanding its role in switching off inflammation.
Unraveling Sex-Dependent Biological Effects and Mechanisms
Emerging evidence suggests that the biological effects of aspirin and the production of 15-epi-Lipoxin A4 may be sex-dependent. nih.govahajournals.org A study on low-dose aspirin revealed a positive correlation between age and plasma 15-epi-LXA4 levels in women, whereas a negative correlation was observed in men. ahajournals.orgahajournals.orgcapes.gov.brnih.gov This suggests that hormonal factors, such as estrogen, might influence the biosynthesis or metabolism of this lipid mediator. ahajournals.org
Key research questions that need to be addressed include:
Hormonal Regulation: Investigating the direct and indirect effects of sex hormones (e.g., estrogen, testosterone) on the expression and activity of enzymes involved in the 15-epi-LXA4 biosynthetic pathway, such as COX-2 and 5-LO.
Receptor Expression and Signaling: Determining if there are sex-based differences in the expression and function of the ALX/FPR2 receptor and its downstream signaling pathways.
Clinical Implications: Exploring the clinical relevance of these sex-dependent differences in the context of inflammatory diseases and the therapeutic response to aspirin and other agents that modulate this pathway. Such studies could inform personalized medicine approaches for treating inflammatory conditions. ahajournals.org
Q & A
Basic Research Questions
Q. What are the standard protocols for quantifying 15-epi-Lipoxin A4 in biological samples?
- Methodological Answer : 15-epi-Lipoxin A4 can be quantified using competitive enzyme-linked immunosorbent assay (ELISA) kits. The protocol involves:
- Sample Preparation : Acidify biological fluids (e.g., plasma) to pH 3.5, dilute with methanol, and centrifuge to extract lipids. Supernatants are evaporated and reconstituted in assay buffer .
- Assay Execution : Use a 96-well plate pre-coated with anti-15-epi-LXA4 antibodies. Incubate samples with conjugated horseradish peroxidase (HRP) and substrate. Measure optical density at 450 nm, with sensitivity typically ≤15 pg/mL .
- Validation : Include internal controls (spiked samples) and validate against liquid chromatography-tandem mass spectrometry (LC-MS/MS) for cross-method consistency .
Q. How does 15-epi-Lipoxin A4 modulate inflammatory responses in experimental models?
- Methodological Answer : In vitro models (e.g., human intestinal epithelial cells) are treated with TNF-α to induce IL-8 release. Co-incubation with 15-epi-LXA4 (10–100 nM) reduces IL-8 secretion by ~40–60% via NF-κB pathway inhibition. For in vivo validation, murine peritonitis models are injected with zymosan, followed by 15-epi-LXA4 administration (1–5 µg/mouse). Neutrophil infiltration is quantified via myeloperoxidase (MPO) assays .
Q. What are the critical steps for synthesizing 15-epi-Lipoxin A4 in laboratory settings?
- Methodological Answer : Synthesis involves stereoselective epoxidation of arachidonic acid derivatives. Key steps:
- Enzymatic Conversion : Use aspirin-acetylated cyclooxygenase-2 (COX-2) to generate 15(R)-HETE, which is subsequently oxidized by 5-lipoxygenase (5-LOX) to form 15-epi-LXA4 .
- Purification : Employ reverse-phase HPLC with C18 columns and methanol/water gradients. Verify purity (>98%) via NMR and high-resolution MS .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies between in vitro and in vivo anti-inflammatory effects of 15-epi-Lipoxin A4?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., rapid metabolism in vivo). Strategies include:
- Pharmacokinetic Profiling : Administer 15-epi-LXA4 with deuterium-labeled analogs to track half-life and metabolite formation in plasma .
- Tissue-Specific Delivery : Use liposomal encapsulation or nano-carriers to enhance bioavailability in target tissues (e.g., lung or synovial fluid) .
- Multi-Model Validation : Compare results across zebrafish tail-fin injury models (for real-time leukocyte tracking) and murine chronic inflammation models (e.g., collagen-induced arthritis) .
Q. How do variations in experimental conditions (e.g., aspirin pre-treatment) influence the synthesis and activity of 15-epi-Lipoxin A4?
- Methodological Answer : Aspirin acetylates COX-2, shifting arachidonic acid metabolism toward 15-epi-LXA4. Experimental considerations:
- Dose-Response Calibration : Treat human endothelial cells with aspirin (0.1–10 mM) for 24 hours. Measure 15-epi-LXA4 levels via LC-MS/MS to identify optimal induction conditions .
- Cofactor Optimization : Ensure sufficient 5-LOX expression (e.g., using transfected HEK293 cells) to avoid rate-limiting steps in 15-epi-LXA4 biosynthesis .
Q. How can researchers address contradictory data on 15-epi-Lipoxin A4’s role in cancer progression?
- Methodological Answer : Contradictions may stem from cell-type-specific receptor interactions. Approaches include:
- Receptor Knockdown : Use siRNA targeting ALX/FPR2 receptors in cancer cell lines (e.g., A549 lung carcinoma) to assess 15-epi-LXA4’s pro- vs anti-tumor effects .
- Microenvironment Mimicry : Co-culture cancer cells with macrophages in 3D matrices to evaluate paracrine signaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
